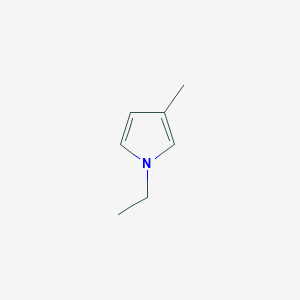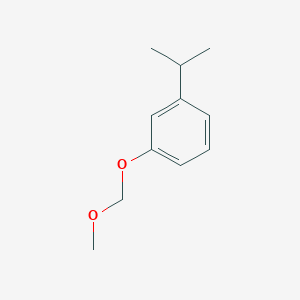
1-Isopropyl-3-(methoxymethoxy)benzene
Descripción general
Descripción
1-Isopropyl-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and two methoxymethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxymethoxybenzene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of 1-isopropyl-3-methoxymethoxybenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), room temperature or elevated temperatures.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-3-methoxymethoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Isopropyl-3-methoxybenzene
- 1-Isopropyl-4-methoxymethoxybenzene
- 1-Isopropyl-2-methoxymethoxybenzene
Comparison: 1-Isopropyl-3-(methoxymethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1-(methoxymethoxy)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9(2)10-5-4-6-11(7-10)13-8-12-3/h4-7,9H,8H2,1-3H3 |
Clave InChI |
WEPDRINYDRTANQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OCOC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
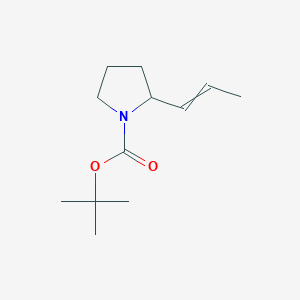
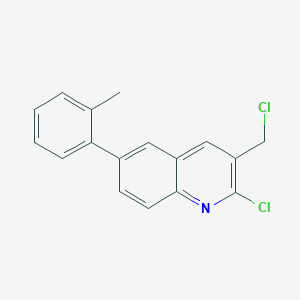
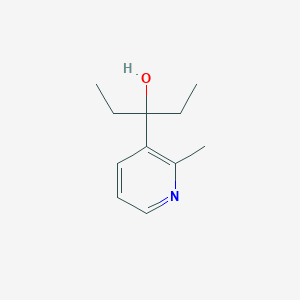
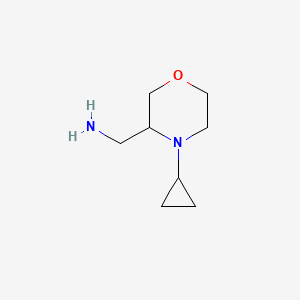
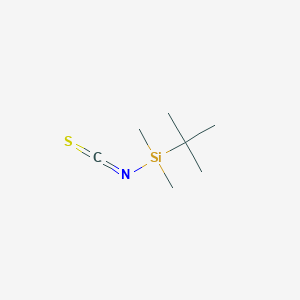
![methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B8511203.png)
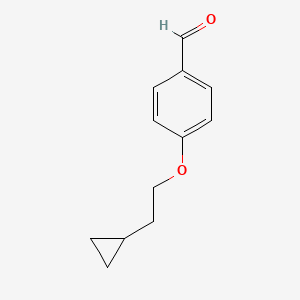
![methyl 2-[(dimethylamino)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8511222.png)
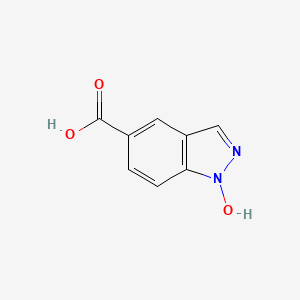
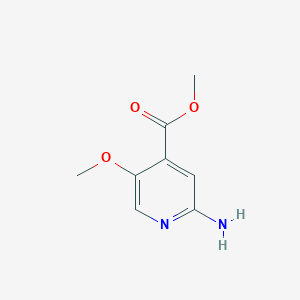
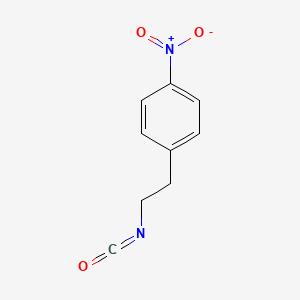
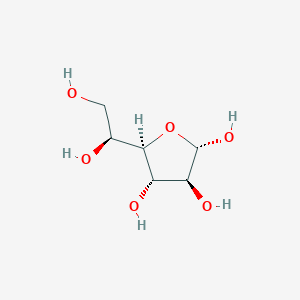
![1H-Indole-5-carboxylic acid, 3-[2-(dimethylamino)ethyl]-, ethyl ester](/img/structure/B8511272.png)
